N-Carbethoxy-DL-methionine
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Overview
Description
N-Carbethoxy-DL-methionine is a derivative of the essential amino acid methionine It is characterized by the presence of a carbethoxy group attached to the methionine molecule Methionine itself is crucial for various biological processes, including protein synthesis and methylation reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbethoxy-DL-methionine typically involves the esterification of DL-methionine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Carbethoxy-DL-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-Carbethoxy-DL-methioninol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbethoxy-DL-methionine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a feed additive in animal nutrition.
Mechanism of Action
The mechanism of action of N-Carbethoxy-DL-methionine involves its incorporation into metabolic pathways where it can act as a methyl donor or participate in protein synthesis. The carbethoxy group may influence its interaction with enzymes and other biomolecules, potentially altering its biological activity. The molecular targets include enzymes involved in methylation and protein synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetylmethionine: Another derivative of methionine with an acetyl group instead of a carbethoxy group.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness
N-Carbethoxy-DL-methionine is unique due to the presence of the carbethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other methionine derivatives and useful in specific applications where these properties are advantageous.
Properties
CAS No. |
54746-49-5 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
NHTCAJWKRVYNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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